molecular formula C23H20N2O3 B2470758 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzamide CAS No. 921918-72-1

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzamide

Cat. No. B2470758
CAS RN: 921918-72-1
M. Wt: 372.424
InChI Key: CTHKSNINGXLGKJ-UHFFFAOYSA-N
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Description

This compound is a derivative of dibenzo[b,f][1,4]oxazepine . It’s a part of a class of compounds that are selective inhibitors of the Dopamine D2 receptor . These compounds are used in the treatment of central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a dibenzo[b,f][1,4]oxazepine core . The exact structure would depend on the specific substitutions at various positions in the molecule.

Scientific Research Applications

Chemical Synthesis and Structural Modifications

  • Heterocyclic Annulation Studies : Research has shown that compounds related to N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzamide serve as valuable synthons for heterocyclic annulation, enabling the creation of novel dibenzoxepino[4,5]-fused heterocycles. This process illustrates the compound's utility in developing diverse chemical structures with potential therapeutic applications (Kumar, Ila, & Junjappa, 2007).

  • Catalytic Asymmetric Reactions : The dibenzo[b,f][1,4]oxazepine scaffold, to which the compound belongs, is highlighted for its utility in catalytic asymmetric reactions. These methodologies are scarce but crucial for synthesizing chiral derivatives of dibenzo[b,f][1,4]oxazepine, indicating the importance of structural elements in medicinal chemistry (Munck, Vila, & Pedro, 2018).

Potential Biological and Pharmacological Activities

  • Antidepressant/Anxiolytic Properties : Novel series of dibenzo[b,f][1,4]oxazepine derivatives have been evaluated for their potential antidepressant and anxiolytic properties. These studies focus on their in vitro affinities for norepinephrine transporters and serotonin receptors, highlighting the compound's relevance in exploring new treatments for mood disorders (Bartolomé et al., 2005).

  • Anti-Inflammatory Activity : Synthesis of dibenzo[e,h]azulenes and their oxazepine analogs, including structures related to the compound of interest, have been explored for their anti-inflammatory activity. This research underscores the potential of such compounds in developing new anti-inflammatory agents (Landek et al., 2009).

Spectroscopic and Computational Studies

  • Spectroscopic and X-ray Diffraction Studies : A series of benzimidazole-tethered oxazepine heterocyclic hybrids, including compounds structurally related to this compound, have been synthesized and analyzed using spectroscopic and X-ray diffraction methods. These studies provide insights into the molecular structure, charge distributions, and potential for nonlinear optical (NLO) applications (Almansour et al., 2016).

Mechanism of Action

As a selective inhibitor of the Dopamine D2 receptor, this compound likely works by blocking the action of dopamine, a neurotransmitter, at the D2 receptor . This can help to alleviate symptoms of various central nervous system disorders .

properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3/c1-14-8-10-21-19(12-14)25(3)23(27)18-13-16(9-11-20(18)28-21)24-22(26)17-7-5-4-6-15(17)2/h4-13H,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTHKSNINGXLGKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4C)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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